molecular formula C22H25N3O6 B2653527 2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421458-32-3

2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

Cat. No. B2653527
CAS RN: 1421458-32-3
M. Wt: 427.457
InChI Key: ACXZFTNPZMWMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate” is a complex organic molecule that contains several functional groups and structural features, including an azetidine ring, a benzimidazole ring, and methoxy groups .


Molecular Structure Analysis

The exact molecular structure of this compound would require more specific information or experimental data such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and benzimidazole rings, as well as the methoxy and methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and could be predicted using computational chemistry methods .

Scientific Research Applications

Synthesis and Antiviral Activity

  • Research involving the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives revealed their inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was essential for selective biological activity, highlighting the compound's potential in antiviral applications (Golankiewicz et al., 1995).

Antimicrobial and Antifungal Activity

  • Azetidinones and thiazolidinones derived from benzothiazole and dichlorophenyl compounds have shown significant antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Mistry & Desai, 2006).

Anticancer Agents

  • A series of benzyl aplysinopsin analogs synthesized and evaluated for in vitro cytotoxicity against human tumor cell lines identified potent growth inhibitors, demonstrating the role of such compounds in cancer research (Penthala et al., 2011).

Anti-inflammatory Activity

  • Indolyl azetidinones have been prepared and tested for their anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) and suggesting their potential use in treating inflammation (Kalsi et al., 1990).

Antioxidant Properties

  • The synthesis of 5-amino-1,3,4-oxadiazole derivatives containing dimethoxyphenol and their evaluation for antioxidant properties demonstrated significant free-radical scavenging ability, indicating potential applications in combating oxidative stress (Ali, 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, azetidine derivatives have been investigated for their biological activities .

Future Directions

The future research directions would likely depend on the intended use of the compound. For example, if it shows promising biological activity, it could be further investigated as a potential therapeutic agent .

properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2.C2H2O4/c1-13-4-5-18-19(6-13)22-20(21-18)15-11-23(12-15)10-14-7-16(24-2)9-17(8-14)25-3;3-1(4)2(5)6/h4-9,15H,10-12H2,1-3H3,(H,21,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXZFTNPZMWMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC(=CC(=C4)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

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